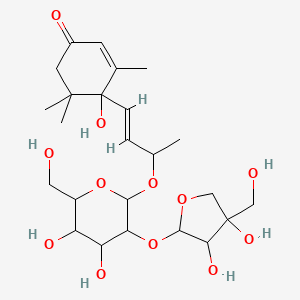
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide typically involves the reaction of 11-bromoundecanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, and the reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
作用机制
The mechanism of action of 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrrole ring can also interact with various biological pathways, modulating their function .
相似化合物的比较
Similar Compounds
11-Maleimidoundecanoic acid hydrazide: Similar structure but different functional groups.
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide: Shorter carbon chain but similar functional groups.
Uniqueness
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide is unique due to its specific combination of a pyrrole ring and a hydrazide group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C17H26F3N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H25N3O3.C2HF3O2/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21;3-2(4,5)1(6)7/h10-11H,1-9,12,16H2,(H,17,19);(H,6,7) |
InChI 键 |
KNPBINHKTCSAHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

